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molecular formula C8H15NO3 B8342130 1-Cyclohexyl-2-nitroethanol

1-Cyclohexyl-2-nitroethanol

Cat. No. B8342130
M. Wt: 173.21 g/mol
InChI Key: QAOFQUYFFYEOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05336653

Procedure details

Under a nitrogen atmosphere, 159 mg (0.56 mmol) of (S)-2,2'-dihydroxy-1,1'-binaphthyl were added to 7.56 cm3 of a THF solution of lanthanum tri-t-butoxide (4.9×10-2 mol.dm-3 as a monomer) at room temperature, followed by stirring for 2 hours. In the presence of 10 mol % (based on La) of the resultant solution, 2 mol equivalents (based on La) of LiCl and 10 mol equivalents (based on La) water, cyclohexylaldehyde reacted with nitromethane (10 equivalents) in tetrahydrofuran at -42° C. for 18 hours to give 1-cyclohexyl-2-nitroethanol represented by the formula ##STR8## With an optical purity of 90% ee. in a yield of 91%.
Quantity
159 mg
Type
reactant
Reaction Step One
Name
lanthanum tri-t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.56 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2C=CC(O)=[C:10]([C:11]3C4C(=CC=CC=4)C=CC=3O)[C:4]2=[CH:3][CH:2]=1.CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-:36])C.[La+3].[N+:39](C)([O-:41])=[O:40]>O1CCCC1>[CH:4]1([CH:10]([OH:36])[CH2:11][N+:39]([O-:41])=[O:40])[CH2:5][CH2:6][CH2:1][CH2:2][CH2:3]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
159 mg
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Name
lanthanum tri-t-butoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.CC(C)([O-])C.CC(C)([O-])C.[La+3]
Name
Quantity
7.56 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclohexylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCCC1)C(C[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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